Bromo(chloro)methane;iron(2+)
Description
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Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
90143-41-2 |
|---|---|
Molecular Formula |
CHBrClFe+ |
Molecular Weight |
184.22 g/mol |
IUPAC Name |
bromo(chloro)methane;iron(2+) |
InChI |
InChI=1S/CHBrCl.Fe/c2-1-3;/h1H;/q-1;+2 |
InChI Key |
BZEHALSQIVGCOO-UHFFFAOYSA-N |
Canonical SMILES |
[CH-](Cl)Br.[Fe+2] |
Origin of Product |
United States |
The Significance of Organometallic Halomethane Complexes in Modern Chemistry
Organometallic halomethane complexes, which feature a bond between a metal and a carbon atom within a halogenated methane (B114726) derivative, are a cornerstone of modern chemistry. bruker.comlibretexts.org Their importance stems from their unique reactivity, which enables a wide range of chemical transformations. These complexes are instrumental in catalysis, serving as key intermediates in processes like cross-coupling reactions, carbon-hydrogen (C-H) bond activation, and polymerization. mdpi.comwikipedia.orgencyclopedia.pub
The presence of both a metal and a halogen atom on the same carbon center imparts a distinct electronic character to the molecule. This duality allows for a rich and varied chemistry, making these complexes valuable tools for synthetic chemists. Iron, in particular, is an attractive metal for these complexes due to its abundance, low cost, and relatively low toxicity compared to other transition metals. rsc.orgrsc.orgutexas.edu The use of iron-based catalysts aligns with the principles of "green chemistry," which advocates for the development of more environmentally benign chemical processes. umsl.edu
Historical Trajectories and Evolution of Iron Halocarbon Chemistry
The study of organometallic compounds has a rich history, with the first synthesis of a halocarbon dating back to the early 1800s. wikipedia.org The development of plastics and synthetic elastomers further propelled research in this area. wikipedia.org The initial explorations into iron-halocarbon chemistry were often driven by the desire to understand fundamental reaction mechanisms. Early work focused on the reactions of iron salts with halogenated hydrocarbons, laying the groundwork for more sophisticated studies.
A significant milestone in this field was the investigation into "Gif chemistry," a body of work that explored iron-catalyzed oxidation reactions. utexas.edu While not exclusively focused on halocarbons, these studies provided crucial insights into the reactivity of iron complexes. Over the decades, the focus has shifted towards harnessing the catalytic potential of iron-halocarbon species. The development of advanced spectroscopic techniques and computational methods has allowed for a more detailed understanding of the transient intermediates and reaction pathways involved in these complex systems. acs.orgresearchgate.net
Contemporary Research Paradigms and Challenges in Bromo Chloro Methane;iron 2+ Chemistry
Current research into bromo(chloro)methane;iron(2+) and related complexes is characterized by a synergistic interplay between experimental and theoretical approaches. researchgate.netacs.org Density Functional Theory (DFT) calculations, for instance, have become an indispensable tool for elucidating reaction mechanisms and predicting the stability and reactivity of these transient species. researchgate.net These computational studies complement experimental techniques like matrix isolation infrared spectroscopy, which allows for the direct observation of highly reactive molecules at cryogenic temperatures. acs.orgacs.orgresearchgate.net
One of the primary challenges in this field is the often-transient nature of the bromo(chloro)methane;iron(2+) complex itself. It is frequently an intermediate in a larger reaction scheme rather than a stable, isolable compound. acs.org This makes its direct characterization difficult and necessitates the use of sophisticated analytical methods.
Recent research has demonstrated that the interaction of iron with di-, tri-, and tetrahalomethanes can lead to the formation of methylidene complexes through α-halogen migration in the initial insertion products. acs.org Furthermore, iron-based photochemistry has been shown to significantly enhance the production of alkyl halides in saline water, suggesting an abiotic pathway for halocarbon formation in the environment. acs.org
The catalytic applications of iron complexes continue to be a major driver of research. Iron-catalyzed cross-coupling reactions, for example, offer a more sustainable alternative to traditional palladium- or nickel-catalyzed methods. nih.gov However, challenges remain in controlling the selectivity and efficiency of these reactions. Future research will likely focus on the design of novel ligand scaffolds to fine-tune the reactivity of the iron center and the development of more robust and versatile iron-based catalysts for a wider range of chemical transformations. encyclopedia.pubrsc.org
Data Tables
Physical Properties of Bromochloromethane
| Property | Value | Reference |
| Molecular Formula | CH2BrCl | nih.gov |
| Molecular Weight | 129.38 g/mol | nih.gov |
| Appearance | Clear, colorless liquid | nih.govnoaa.gov |
| Odor | Sweet, chloroform-like | nih.govnoaa.gov |
| Density | 1.991 g/cm³ | nih.govnoaa.gov |
| Boiling Point | 68 °C (154 °F) | nih.govnoaa.gov |
| Melting Point | -88 °C (-126 °F) | chemsrc.comwikipedia.org |
| Water Solubility | Insoluble | nih.govnoaa.gov |
Spectroscopic Data for Bromo(chloro)methane;iron(2+) and Related Compounds
| Compound/Complex Type | Spectroscopic Technique | Key Features | Reference |
| Bromochloromethane | Mass Spectrometry (EI) | Molecular ion peaks corresponding to isotopes of Br and Cl | nist.govdocbrown.info |
| Bromochloromethane | Infrared (IR) Spectroscopy | C-H stretching and bending, C-Br and C-Cl stretching vibrations | nist.gov |
| Iron(II) Complexes | UV-Vis Spectroscopy | d-d transitions, charge-transfer bands | chemmethod.comnih.gov |
| Iron(II) Complexes | NMR Spectroscopy | Paramagnetically shifted signals for high-spin Fe(II) | acs.org |
| Iron-Halomethane Insertion Complexes | Matrix Isolation IR | Characteristic shifts in vibrational frequencies upon complexation | acs.org |
Synthetic Strategies and Precursor Derivatization for Bromo(chloro)methane;iron(2+) Analogues
The synthesis of coordination and organometallic compounds is a cornerstone of modern chemistry, enabling the creation of novel materials with unique properties. This article focuses on the synthetic strategies for preparing analogues of the theoretical compound bromo(chloro)methane;iron(2+). The discussion is bifurcated into the preparation of the halomethane precursor, bromo(chloro)methane, and the subsequent theoretical incorporation of iron(II) to form related complexes.
Mechanistic Pathways in Reactions Catalyzed or Mediated by Bromo Chloro Methane;iron 2+ Systems
Reductive Dehalogenation Processes Involving Iron(II) Species
The transformation of halogenated hydrocarbons, such as bromo(chloro)methane, in the presence of ferrous iron (iron(II)) involves several reductive dehalogenation pathways. These processes are critical in environmental remediation and are influenced by the form of iron(II) and the surrounding chemical and biological conditions.
Direct Electron Transfer Mechanisms from Free and Complexed Iron(II)
The ability of iron(II) to act as a reductant is significantly influenced by its coordination environment. Free, or uncomplexed, ferrous iron (Fe(II)) in aqueous solution has a standard redox potential that makes it a poor reductant for many halogenated alkanes. epa.gov However, when iron(II) is complexed with certain ligands, such as in porphyrins or ferredoxin, its redox potential is lowered dramatically, enabling the transfer of electrons to halogenated compounds. epa.govthaiscience.info This electron transfer is a key step in initiating the dehalogenation process.
The electronic configuration of iron(II) ([Ar] 3d⁶) allows it to readily undergo a one-electron oxidation to iron(III) ([Ar] 3d⁵), a property central to its role in electron transfer reactions. numberanalytics.com The specific ligands bound to the iron center modulate this redox potential, thereby influencing the rate and feasibility of the dehalogenation reaction. thaiscience.info In the context of bromo(chloro)methane, a direct electron transfer from a suitable iron(II) complex would lead to the cleavage of a carbon-halogen bond, initiating the degradation of the molecule.
Enzymatic Reductive Dehalogenation with Iron-Containing Cofactors
In biological systems, reductive dehalogenation is often catalyzed by enzymes known as reductive dehalogenases. frontiersin.orgoup.com These enzymes are crucial for organohalide respiration, a process where certain anaerobic bacteria use halogenated organic compounds as terminal electron acceptors in their energy metabolism. frontiersin.org
A majority of the isolated reductive dehalogenases contain iron-sulfur clusters and a corrinoid (vitamin B12 derivative) as essential cofactors. frontiersin.orgoup.comasm.org The catalytic cycle involves the transfer of electrons, often from hydrogen (H₂), through a series of electron carriers, including the iron-sulfur clusters, to the corrinoid cofactor. frontiersin.org The reduced cobalt center within the corrinoid then attacks the halogen atom on the organic substrate, leading to the cleavage of the carbon-halogen bond. frontiersin.org While the primary focus is often on the corrinoid, the iron-sulfur clusters play an indispensable role in the electron transport chain that facilitates this reaction. frontiersin.orgasm.org The protein structure surrounding these cofactors also influences their reduction potential and, consequently, the enzyme's activity and substrate specificity. asm.org
Hydrogenolysis and Dihaloelimination as Dehalogenation Routes
Reductive dehalogenation can proceed through different mechanistic pathways, including hydrogenolysis and dihaloelimination. db-thueringen.dedss.go.th
Hydrogenolysis involves the replacement of a halogen atom with a hydrogen atom. db-thueringen.deny.gov In the case of bromo(chloro)methane, this would result in the formation of either bromomethane (B36050) or chloromethane. This process is a common pathway in the reductive dehalogenation of various halogenated hydrocarbons. dss.go.th
Dihaloelimination is a process where two halogen atoms are removed from adjacent carbon atoms, leading to the formation of a double bond. db-thueringen.de This pathway is not directly applicable to bromo(chloro)methane as it only has one carbon atom. However, it is a significant degradation route for other halogenated compounds like 1,2-dichloroethane. ny.govepa.gov
The specific pathway taken can depend on the structure of the organohalide and the nature of the reducing agent. For instance, studies on the reductive dehalogenation of 1,1,2-trichloroethane (B165190) have shown that both hydrogenolysis and dihaloelimination can occur, with the relative preference influenced by the specific reductive dehalogenase enzyme involved. asm.org
Enhanced Dechlorination by Ferrous Iron Supplementation
The addition of soluble ferrous iron has been shown to enhance the rate of reductive dechlorination of chlorinated solvents. ca.govnih.gov This enhancement can occur through both abiotic and biotic mechanisms. Abiotically, ferrous iron can precipitate as reduced iron sulfides and oxides, which are capable of chemically reducing chlorinated contaminants. ca.gov
Biologically, the supplementation of ferrous iron can stimulate the activity of microbial communities involved in reductive dechlorination. nih.gov For example, studies have shown that adding ferrous iron to cultures containing Dehalococcoides, a key bacterium in the dechlorination of chlorinated ethenes, can shorten the time required for complete dechlorination. nih.gov While the precise mechanisms are still under investigation, it is suggested that ferrous iron may support the growth of specific strains of dehalogenating bacteria or participate in the abiotic degradation of certain intermediates. nih.gov The presence of iron-reducing bacteria can also generate reduced iron species in situ, which then contribute to the abiotic reduction of chlorinated methanes like carbon tetrachloride and chloroform (B151607). enviro.wiki
Oxidative Transformations and Radical Chemistry
In addition to reductive pathways, iron(II) can also mediate oxidative transformations, primarily through the generation of highly reactive radical species.
Generation and Reactivity of Hydroxyl Radicals via Iron-Mediated Reactions
Fenton's reagent, a mixture of iron(II) and hydrogen peroxide (H₂O₂), is a well-known system for generating hydroxyl radicals (•OH), which are powerful and non-selective oxidizing agents. wikipedia.org The fundamental reaction involves the oxidation of iron(II) to iron(III) by hydrogen peroxide, producing a hydroxyl radical and a hydroxide (B78521) ion. wikipedia.org
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ wikipedia.org
These hydroxyl radicals can then rapidly oxidize organic compounds, including halogenated methanes, often leading to their complete mineralization to carbon dioxide and water. wikipedia.orgfiu.edu The efficiency of hydroxyl radical production and the subsequent oxidation of contaminants are highly dependent on factors such as pH. nih.gov
While the classic Fenton reaction occurs under acidic conditions, iron-mediated generation of hydroxyl radicals can also occur at circumneutral pH, particularly when the iron is complexed with certain ligands. frontiersin.org The presence of chelating agents can influence the speciation of iron and its reactivity with hydrogen peroxide, thereby affecting the rate of hydroxyl radical formation. frontiersin.org In the context of bromo(chloro)methane, its interaction with hydroxyl radicals generated from an iron(II)-based system would lead to its oxidative degradation. fiu.educapes.gov.br
Furthermore, non-heme iron halogenase enzymes, which catalyze the selective halogenation of C-H bonds, are proposed to proceed through an iron(IV)-oxo intermediate. acs.orgnih.govsemanticscholar.org This high-valent iron species can abstract a hydrogen atom from a substrate, generating a carbon radical. acs.orgnih.gov While the primary function of these enzymes is halogenation, the formation of such highly reactive iron species highlights the potential for iron to mediate complex radical chemistry. acs.orgnih.gov
Ligand-to-Metal Charge Transfer (LMCT) Excitation in Iron Catalysis
Ligand-to-metal charge transfer (LMCT) is a critical photochemical process in iron catalysis, enabling the use of earth-abundant iron complexes in a variety of chemical transformations. rsc.orgrsc.org This process involves the photoexcitation of an iron(III) complex, which triggers the transfer of an electron from a ligand to the metal center. This results in the generation of an iron(II) species and an oxidized, ligand-centered radical. rsc.orgnih.gov
This strategy has been effectively utilized in the functionalization of inert C-H bonds. nih.gov For instance, the photoexcitation of an iron(III) complex can produce an iron(II) complex and a heteroatom-centered radical. This radical can then selectively abstract a hydrogen atom from a substrate like methane (B114726), generating a methyl radical. nih.gov The concurrently formed iron(II) complex is then available to participate in subsequent reaction steps. nih.gov The LMCT process is not limited to iron-alkoxy or -carboxylate species; Fe(III)-Cl species also play a significant role in these light-induced reactions. rsc.org The versatility of LMCT catalysis is further demonstrated by its application in generating alkoxy radicals from a range of free alcohols, facilitating challenging C-C bond cleavages and functionalizations under mild conditions. nih.gov
Methyl Radical Interception and Carbonylation Pathways
Following the generation of methyl radicals via processes like LMCT-mediated hydrogen atom transfer, iron(II) complexes play a crucial role in intercepting these highly reactive species to promote selective reactions such as carbonylation. nih.gov The challenge in reactions like the aerobic carbonylation of methane lies in preventing the rapid oxidation of methyl radicals to undesired C1 oxygenates. nih.gov Iron-based catalysts have shown remarkable efficiency in overcoming this challenge. nih.govacs.org
Mechanistic studies, supported by density functional theory (DFT) calculations, have elucidated the pathways for methyl radical interception. nih.govresearchgate.net One of the most favorable pathways involves the outer-sphere addition of a methyl radical to the carbonyl ligand of an octahedral Fe(II) carbonyl complex. nih.govresearchgate.net The formation of this Fe(II) carbonyl complex is a critical step, influenced by the concentration of the Fe(II) intermediate and the pressure of carbon monoxide. nih.govacs.org
Alternative pathways, such as the direct inner-sphere addition of a methyl radical to a five-coordinate Fe(II) complex to form a methyl-Fe(III) species, have been considered. However, the subsequent migratory insertion of CO into the Fe-CH3 bond presents a significantly higher energy barrier compared to the outer-sphere addition pathway. nih.govresearchgate.net The low activation barriers for both CO binding to the Fe(II) complex and the subsequent methyl radical addition are key to the high selectivity observed in these carbonylation reactions. nih.govacs.org
Table 1: Activation Barriers for Key Steps in Iron-Catalyzed Methane Carbonylation This interactive table summarizes the computed free energy barriers for critical steps in the proposed carbonylation mechanism.
| Reaction Step | Transition State | ΔG‡ (kcal/mol) |
| CO Binding to Fe(II) Complex | TS-1 | 5.5 |
| Methyl Radical Addition to Fe(II) Carbonyl | TS-2 | 8.0 |
| CO Migratory Insertion in Methyl-Fe(III) | - | ~15.0 |
Data sourced from density functional theory (DFT) calculations. nih.govacs.org
Nucleophilic and Electrophilic Reactivity of the Bromo(chloro)methane Moiety within Iron(II) Complexes
The bromo(chloro)methane molecule, when coordinated to an iron(II) center, can exhibit both nucleophilic and electrophilic characteristics, although direct studies on this specific complex are limited. General principles of organoiron chemistry suggest that the complexation of a molecule like bromo(chloro)methane to an iron center dramatically alters its reactivity. thieme-connect.de
The iron center can stabilize charge, which influences the reactivity of the bound ligand. thieme-connect.de For instance, in cationic electrophilic π-complexes of iron, the bound organic ligand is activated towards attack by nucleophiles. thieme-connect.de Conversely, the iron center can also facilitate reactions where the organic moiety acts as a nucleophile.
On the other hand, the lone pairs on the bromine and chlorine atoms could allow the bromo(chloro)methane moiety to act as a nucleophile, potentially coordinating to other electrophilic species. The interaction between the haloalkane and the iron(II) center is a key determinant of its subsequent reactivity. For example, studies on the reduction of polyhalogenated methanes by surface-bound Fe(II) show that the reaction proceeds via electron transfer, indicating the electrophilic nature of the haloalkane. acs.org
Kinetic and Thermodynamic Aspects of Iron(II)-Halomethane Interactions
The interaction between iron(II) and halomethanes like bromo(chloro)methane is governed by kinetic and thermodynamic factors that dictate the rate and feasibility of potential reactions. The thermodynamics of iron(II) binding to various ligands have been studied, revealing the complexity of these interactions, which often involve cooperativity and significant changes in enthalpy and entropy. nih.gov
For instance, the binding of iron(II) to a protein active site is an intricate process influenced by the surrounding environment, including the pH and the presence of other substrates. nih.gov Isothermal titration calorimetry (ITC) is a powerful technique used to measure the thermodynamic parameters of such binding events, providing data on the change in enthalpy (ΔH) and the binding affinity (Ka). nih.gov
The kinetics of reactions involving Fe(II) and polyhalogenated methanes have been investigated, particularly in the context of environmental remediation. The reduction of these compounds by surface-bound Fe(II) on iron oxides follows pseudo-first-order kinetics. acs.org The observed reaction rate constants (k_obs) are influenced by factors such as the concentration of surface-bound Fe(II) and the pH of the system. acs.org The reactivity of different polyhalogenated methanes varies, with the rate of reduction generally increasing with the number and type of halogen atoms. acs.org
Thermodynamic data for iron species and their complexes are crucial for understanding and predicting the behavior of these systems. davidpublisher.com The Gibbs free energy of formation (ΔfG°) for various iron complexes provides insight into their stability and potential for transformation. davidpublisher.com
Computational and Theoretical Investigations of Bromo Chloro Methane;iron 2+ Systems
Density Functional Theory (DFT) for Electronic Structure and Reaction Energetics
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organometallic systems due to its favorable balance of accuracy and computational cost. arxiv.org It is particularly well-suited for exploring the electronic structure, potential energy surfaces, and spectroscopic properties of the bromo(chloro)methane;iron(2+) system.
A fundamental step in the theoretical investigation of the bromo(chloro)methane;iron(2+) adduct is the determination of its most stable three-dimensional structure, or ground-state geometry. This is achieved through geometry optimization, a process where the total energy of the molecular system is minimized with respect to the coordinates of its atoms. Functionals such as B3LYP or those from the M06 suite are commonly employed, often with basis sets like 6-31G* or larger to accurately describe the electronic environment of both the light atoms and the transition metal. mdpi.comscience.gov For the iron(II) center, specialized basis sets are often used. The optimization would likely explore the coordination of the iron(II) ion to either the bromine or chlorine atom of bromo(chloro)methane, with the bromine atom being the more probable coordination site due to its greater polarizability.
Following a successful geometry optimization, vibrational frequency calculations are performed. These calculations serve two primary purposes: first, to confirm that the optimized structure corresponds to a true energy minimum (characterized by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) spectrum. acs.org The calculated frequencies correspond to the fundamental vibrational modes of the complex, such as C-H stretches, C-halogen stretches, and the crucial Fe-halogen stretch that would signify complex formation.
Table 1: Predicted Optimized Geometry Parameters for Bromo(chloro)methane;iron(2+) Complex (Illustrative)
| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value |
| Bond Length (Å) | Fe | Br | - | ~2.35 - 2.45 |
| C | Br | - | ~1.95 - 2.00 | |
| C | Cl | - | ~1.77 - 1.80 | |
| Bond Angle (°) | Fe | Br | C | ~110 - 120 |
| Br | C | Cl | ~112 - 114 | |
| H | C | H | ~108 - 110 |
Note: These values are illustrative, based on typical bond lengths and angles found in related iron(II)-halocarbon and organobromine complexes. Actual values would be derived from a specific DFT calculation. nih.govresearchgate.net
Table 2: Calculated Vibrational Frequencies for Bromo(chloro)methane (CH₂BrCl)
| Mode Number | Symmetry | Frequency (cm⁻¹) | IR Intensity (km mol⁻¹) | Assignment |
| 1 | A' | 3157 | 1.94 | C-H stretch |
| 2 | A' | 1463 | 0.05 | CH₂ scissoring |
| 3 | A' | 1262 | 50.69 | CH₂ wagging |
| 4 | A' | 765 | 96.61 | C-Cl stretch |
| 5 | A' | 636 | 24.16 | C-Br stretch |
| 6 | A' | 230 | 0.23 | C-Br-Cl bend |
| 7 | A" | 3236 | 2.06 | C-H stretch |
| 8 | A" | 1163 | 0.00 | CH₂ twisting |
| 9 | A" | 866 | 2.20 | CH₂ rocking |
Source: Data from NIST Computational Chemistry Comparison and Benchmark DataBase, calculated at the M06-2X/daug-cc-pVTZ level of theory. nist.gov
DFT is instrumental in mapping the potential energy surface of reactions involving the bromo(chloro)methane;iron(2+) system. A plausible reaction pathway is the activation of a carbon-halogen bond by the iron(II) center. mdpi.com This can occur via mechanisms such as halogen atom transfer, where the iron(II) species abstracts a bromine or chlorine atom.
Table 3: Illustrative Energy Profile for C-Br Bond Activation by Fe(II)
| Species | Description | Relative Free Energy (kcal/mol) |
| Fe(II) + CH₂BrCl | Separated Reactants | 0.0 |
| [Fe(II)---Br(CH₂)Cl] | Pre-reaction Complex | -2.5 |
| [Fe---Br---C]‡ | Transition State | +15.0 |
| [Fe(III)-Br] + •CH₂Cl | Products (Iron(III) bromide and radical) | -5.0 |
Note: The energy values are hypothetical and illustrative, based on analogous C-Br activation mechanisms reported in the literature. mdpi.comlongdom.org
Beyond IR spectroscopy, DFT can predict other key spectroscopic properties. Time-dependent DFT (TD-DFT) is a standard method for simulating electronic (UV-Vis) spectra. schrodinger.com It calculates the energies of electronic transitions from the ground state to various excited states, providing the absorption maxima (λ_max) and corresponding oscillator strengths, which relate to the intensity of the absorption bands.
NMR chemical shifts can also be calculated with high accuracy using DFT methods. nih.govschrodinger.com This involves computing the magnetic shielding tensors for each nucleus in the molecule. By referencing these values to a standard compound (e.g., tetramethylsilane), predicted ¹H and ¹³C NMR spectra can be generated. These simulated spectra are invaluable for interpreting experimental data and confirming the structure of the complex in solution. researchgate.net
Table 4: Illustrative Simulated Spectroscopic Data for Bromo(chloro)methane;iron(2+)
| Property | Nucleus/Transition | Predicted Value |
| NMR | ¹H (CH₂) | δ ≈ 5.5 - 6.0 ppm |
| ¹³C (CH₂) | δ ≈ 45 - 55 ppm | |
| UV-Vis | λ_max 1 | ~250 - 280 nm (Ligand-to-metal charge transfer) |
| λ_max 2 | ~350 - 400 nm (d-d transition, weak) |
Note: Values are illustrative, representing plausible shifts and transitions for a paramagnetic iron(II) complex. Experimental values for free CH₂BrCl show a ¹H NMR signal at ~5.26 ppm. chemicalbook.com
Molecular Mechanics and Dynamics Simulations for Complex Interactions
While DFT provides a detailed quantum mechanical picture, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to study the behavior of larger systems over longer timescales. mdpi.com An MD simulation of the bromo(chloro)methane;iron(2+) system would typically involve placing the complex in a simulation box filled with solvent molecules (e.g., water or an organic solvent).
The interactions are governed by a force field, which is a set of parameters and potential functions that describe the energy of the system as a function of its atomic coordinates. Developing an accurate force field for a metal complex can be challenging and may require parameterization against high-level quantum mechanical data. Alternatively, ab initio molecular dynamics (AIMD) can be used, where forces are calculated "on-the-fly" using DFT, albeit at a much higher computational cost. nih.gov MD simulations can provide insights into the solvation structure around the complex, the stability of the Fe-halogen bond over time, and transport properties like the diffusion coefficient of the complex in solution. mdpi.comdtic.mil
High-Level Ab Initio Calculations for Thermochemical Properties
For obtaining highly accurate thermochemical data, such as enthalpies of formation (Δ_fH°) and atomization energies, chemists often turn to high-level ab initio methods that go beyond standard DFT. nih.gov Methods like Coupled Cluster with single, double, and perturbative triple excitations [CCSD(T)] are considered the "gold standard" for accuracy, though they are computationally very demanding. osti.gov
When applied to species containing heavier elements like bromine, these calculations must also account for relativistic effects, which become significant. osti.gov These high-accuracy calculations are crucial for creating benchmark data used in thermochemical databases. While a full CCSD(T) calculation on the entire bromo(chloro)methane;iron(2+) system would be a significant computational undertaking, such methods are essential for providing reliable data on the fundamental thermodynamic stability of the species. osti.govresearchgate.net
Table 5: High-Level Calculated Thermochemical Properties of Bromo(chloro)methane at 298.15 K
| Property | Value (kJ/mol) | Method/Source |
| Enthalpy of Formation (gas) | -29.9 ± 1.1 | Active Thermochemical Tables (ATcT) |
| Atomization Enthalpy | 1528.2 ± 1.0 | Feller-Peterson-Dixon (FPD) / ATcT |
Source: Data derived from high-level ab initio calculations combined with experimental data within the Active Thermochemical Tables (ATcT) framework. osti.gov
Environmental Transformation and Biotransformation Dynamics of Bromo Chloro Methane in the Presence of Iron Ii Relevant Species
Abiotic Degradation Pathways in Environmental Compartments
Chemical Reduction of Halomethanes in Anaerobic Systems with Iron(II)
The reactivity of different Fe(II)-bearing minerals towards the reduction of halogenated hydrocarbons varies significantly. A general trend in surface-area-normalized reaction rates shows an increase in the order of Fe(II) + siderite < Fe(II) + iron oxides < Fe(II) + iron sulfides. researchgate.net The presence of Fe(III) oxides can substantially promote the bio-reduction of contaminants through an electron-shuttling mechanism, where Fe(II) species accept electrons from the biotic oxidation of organic matter and donate them to the target contaminants. researchgate.net
Interactive Data Table: Reactivity of Fe(II)-Bearing Minerals
| Mineral | Probe Compound | Surface-Area-Normalized Pseudo First-Order Rate Constant (L m⁻² h⁻¹) |
| Goethite/Fe(II) | Hexachloroethane | 9.1 x 10⁻⁴ |
| FeCO₃/Fe(II) | Hexachloroethane | 1.75 x 10⁻⁵ |
| Fe(II) sulfides | Hexachloroethane | 1.55 x 10⁻² |
| Goethite/Fe(II) | Tetrachloromethane | 2.8 x 10⁻⁴ |
This table is based on data from multiple studies and may not represent a direct comparison under identical experimental conditions.
Indirect Photolysis via Reaction with Hydroxyl Radicals in Atmospheric and Aquatic Environments
In the atmosphere, the primary degradation pathway for bromo(chloro)methane is indirect photolysis through reaction with photochemically produced hydroxyl radicals (•OH). epa.govnih.govcluin.orgindustrialchemicals.gov.au Direct photolysis is not a significant process as bromo(chloro)methane does not absorb light at wavelengths greater than 290 nm. epa.govnih.govcluin.org The rate constant for the vapor-phase reaction of bromo(chloro)methane with hydroxyl radicals has been estimated to be in the range of 0.93 to 1.11 x 10⁻¹³ cm³/molecule-sec at 25°C. epa.gov This corresponds to an atmospheric half-life of approximately 108 to 145 days. epa.govnih.govcluin.org Atmospheric modeling indicates that about 99% of bromo(chloro)methane loss from the atmosphere is due to oxidation by hydroxyl radicals. industrialchemicals.gov.au While the majority of the chemical degrades in the troposphere, a small fraction (approximately 2%) can migrate to the stratosphere, where it can contribute to ozone depletion. industrialchemicals.gov.au
In aquatic environments, hydrolysis is not a significant degradation process for bromo(chloro)methane, with an estimated half-life of 44 years at 25°C. cluin.org However, abiotic reaction with bisulfide ions, which can be produced by microbial sulfate (B86663) reduction, may be an important degradation pathway in sulfate-reducing environments. nih.gov
Biologically Mediated Dehalogenation and Microbial Ecology
Role of Iron-Reducing Bacteria in Halomethane Transformation
Dissimilatory iron-reducing bacteria (DIRB) play a well-recognized role in the dehalogenation of halogenated compounds under anaerobic conditions. researchgate.net Bacteria such as those from the Geobacteraceae family can utilize chlorinated hydrocarbons as terminal electron acceptors. researchgate.net In this process, Fe(III) oxides can act as electron shuttles, accepting electrons from the microbial oxidation of organic matter and transferring them to the halogenated contaminants, thereby promoting their reduction. researchgate.net Some methanogenic archaea, such as Methanosarcina barkeri, have also been shown to be capable of reducing iron oxides, suggesting a potential role for these microorganisms in the transformation of halogenated compounds in iron-rich environments. nih.govfrontiersin.org
Characterization of Organohalide-Respiring Microorganisms and Their Iron-Sulfur Enzymes
Organohalide-respiring bacteria are a diverse group of microorganisms that can use halogenated organic compounds as terminal electron acceptors in a process called organohalide respiration. nih.govnih.govoup.comresearchgate.netwikipedia.org This process is central to the bioremediation of sites contaminated with these compounds. The key enzymes in organohalide respiration are reductive dehalogenases, which are typically membrane-associated proteins containing iron-sulfur clusters and a corrinoid (vitamin B₁₂) cofactor. nih.govnih.govoup.comresearchgate.netwikipedia.org These enzymes catalyze the reductive dehalogenation of organohalides, removing a halogen substituent and replacing it with a hydrogen atom. wikipedia.orgepa.gov The iron-sulfur clusters are crucial for the intramolecular electron transfer to the corrinoid at the active site. oup.com
Impact on Microbial Community Composition and Metabolic Shifts in Anaerobic Environments
The introduction of bromo(chloro)methane into anaerobic environments can significantly alter the microbial community composition and metabolic pathways. As an inhibitor of methanogenesis, bromo(chloro)methane has been shown to decrease the abundance of methanogenic archaea. nih.govasm.orgcambridge.orgcambridge.orgoup.com This inhibition can lead to an increase in the abundance of other microbial groups, such as sulfate-reducing bacteria (SRB), which compete with methanogens for hydrogen. nih.gov Studies have also observed shifts in the populations of fibrolytic bacteria, with some species increasing while others decrease in the presence of bromo(chloro)methane. cambridge.orgcambridge.org These changes in the microbial community can lead to altered metabolic profiles, such as enhanced protein fermentation and perturbations in lipid and carbohydrate metabolism. nih.govasm.org
Interactive Data Table: Impact of Bromo(chloro)methane on Microbial Populations
| Microbial Group | Effect of Bromo(chloro)methane | Reference |
| Methanogens | Decrease | nih.gov, asm.org, cambridge.org, cambridge.org, oup.com |
| Sulfate-Reducing Bacteria (SRB) | Increase | nih.gov |
| Ruminococcus flavefaciens | Decrease | cambridge.org |
| Fibrobacter succinogenes | Increase | cambridge.org, cambridge.org |
| Fungal Populations | Increase | cambridge.org |
| Actinobacteria | Decrease | nih.gov, asm.org |
| Acidobacteria | Decrease | nih.gov, asm.org |
| Proteobacteria | Decrease | nih.gov, asm.org |
This table summarizes general trends observed in different studies and the specific impacts may vary depending on the environmental conditions and the microbial community present.
Formation of Bromo(chloro)methane as a Transformation Product in Remediation Processes
Bromo(chloro)methane (CH₂BrCl) can be generated as an intermediate transformation product during the remediation of more highly halogenated methanes. In environments undergoing anaerobic remediation, particularly where iron(II) species are present as reductants, the sequential reductive dehalogenation of parent compounds can lead to the formation of bromo(chloro)methane.
One documented pathway involves the degradation of dibromochloromethane (CHBr₂Cl). taylorfrancis.com Under reducing conditions, dibromochloromethane can undergo dehalogenation to form bromo(chloro)methane. For instance, in laboratory studies, the irradiation of water containing dibromochloromethane with UV light in the presence of a colloidal platinum catalyst resulted in its degradation, yielding bromo(chloro)methane as one of the transformation products. taylorfrancis.com While this specific example uses a platinum catalyst, similar reductive dehalogenation reactions can be mediated by zero-valent iron (a source of Fe(II) in situ) or naturally occurring iron(II)-bearing minerals in contaminated aquifers.
Furthermore, the remediation of carbon tetrachloride (CCl₄) under anaerobic conditions often proceeds through sequential hydrogenolysis, yielding chloroform (B151607) (CHCl₃), dichloromethane (B109758) (CH₂Cl₂), and ultimately methane (B114726) (CH₄). ethz.chenviro.wiki These reactions are frequently catalyzed by reduced iron, which may be generated by iron-reducing bacteria or be present in minerals. enviro.wiki In mixed-contaminant sites containing both chlorinated and brominated solvents, or where bromide is present in the groundwater, the potential exists for the formation of mixed halogenated methanes like bromo(chloro)methane through similar abiotic pathways mediated by Fe(II). The degradation of carbon tetrachloride can be mediated by iron-containing minerals such as magnetite and various phyllosilicate clays. microbe.com
The table below summarizes key findings from research on the formation of bromo(chloro)methane as a transformation product.
Table 1: Research Findings on the Formation of Bromo(chloro)methane in Remediation Scenarios
| Parent Compound | Remediation Process/Conditions | Key Findings | Reference |
|---|---|---|---|
| Dibromochloromethane | Photolytic degradation with UV light and colloidal platinum catalyst | Degraded to form bromo(chloro)methane, methyl chloride, and methane. | taylorfrancis.com |
Fate and Transport of Transformation Products
Once formed as a transformation product, the fate and transport of bromo(chloro)methane are governed by its physical and chemical properties and environmental conditions. Bromo(chloro)methane is a colorless to pale-yellow liquid with a characteristic sweet, chloroform-like odor. nih.gov It is denser than water and has moderate water solubility. nih.gov
The primary fate and transport mechanisms for bromo(chloro)methane released into the environment include volatilization, atmospheric degradation, and, to a lesser extent, movement in groundwater.
Volatilization and Atmospheric Fate: Due to its relatively high vapor pressure and moderate water solubility, bromo(chloro)methane is expected to volatilize from surface water. taylorfrancis.comcdc.gov The estimated volatilization half-life from rivers and streams is approximately 45.9 hours. taylorfrancis.com Once in the atmosphere, the major degradation process is indirect photo-oxidation by hydroxyl radicals, with an estimated atmospheric half-life of about 145 days. industrialchemicals.gov.auepa.gov A small percentage (approximately 2%) of bromo(chloro)methane released to the atmosphere may migrate to the stratosphere, where it can be photolyzed by high-energy UV radiation, releasing chlorine and bromine atoms that contribute to ozone depletion. industrialchemicals.gov.au
Fate in Water and Soil: In aquatic systems, bromo(chloro)methane is not expected to adsorb significantly to sediment or suspended solids. epa.gov Its potential for bioaccumulation in aquatic organisms is considered low. cdc.govepa.gov While it can undergo anaerobic biodegradation, the process can be slow. taylorfrancis.comindustrialchemicals.gov.au Hydrolysis is not a significant degradation pathway, with an estimated half-life of 274 years at 25°C and pH 7. taylorfrancis.com Given its low adsorption potential, bromo(chloro)methane that is not volatilized is likely to be mobile in groundwater. cdc.gov
The table below provides a summary of the key environmental fate parameters for bromo(chloro)methane.
Table 2: Environmental Fate and Transport Properties of Bromo(chloro)methane
| Property | Value/Finding | Significance | Reference(s) |
|---|---|---|---|
| Water Solubility | 16,700 mg/L | Moderately soluble, allowing for transport in water. | industrialchemicals.gov.au |
| Vapor Pressure | 19,100 Pa | High potential for volatilization from water to air. | industrialchemicals.gov.au |
| Log Kₒw | 1.41 | Low potential for bioaccumulation in organisms. | cdc.govindustrialchemicals.gov.au |
| Atmospheric Half-life | ~145 days | Degrades in the troposphere via reaction with hydroxyl radicals. | industrialchemicals.gov.auepa.gov |
| Volatilization Half-life (from river) | ~45.9 hours | Rapidly partitions from surface water to the atmosphere. | taylorfrancis.com |
| Hydrolysis Half-life | 274 years (at 25°C, pH 7) | Hydrolysis is not a significant degradation pathway. | taylorfrancis.com |
Applications of Bromo Chloro Methane;iron 2+ in Advanced Chemical Synthesis and Catalysis
Catalytic Applications in Organic Transformations
Iron(II) complexes are effective catalysts for a range of organic transformations where haloalkanes, such as bromo(chloro)methane, can be utilized as reagents or substrates. These transformations often proceed through radical intermediates, leveraging the ability of iron(II) to participate in single-electron transfer (SET) processes.
One significant area of application is in Atom Transfer Radical Polymerization (ATRP) . In iron-catalyzed ATRP, an iron(II) complex, typically coordinated by suitable ligands, acts as an activator that abstracts a halogen atom from an initiator molecule (e.g., an alkyl halide) to form a carbon-centered radical and an iron(III)-halide species. mdpi.comnih.gov This radical then propagates by adding to monomer units. The higher oxidation state iron(III) complex can then deactivate the growing polymer chain by transferring a halogen atom back, thus maintaining a low concentration of active radicals and enabling controlled polymerization. cmu.edunsf.gov Bromo(chloro)methane, with its two halogen atoms, has the potential to serve as an initiator or a chain transfer agent in such systems. The relative bond dissociation energies of the C-Br and C-Cl bonds would influence its reactivity, with the weaker C-Br bond being more susceptible to homolytic cleavage by the iron(II) catalyst. nsf.govrsc.org
Another important organic transformation facilitated by iron(II) catalysts is cross-coupling reactions . Iron-catalyzed cross-coupling reactions have emerged as a powerful tool for the formation of carbon-carbon bonds. nih.govnih.gov For example, the coupling of Grignard reagents with alkyl halides can be efficiently catalyzed by iron salts. In such reactions, bromo(chloro)methane could potentially be used to introduce a chloromethyl or a bromomethyl group onto an organic molecule. The mechanism is thought to involve the formation of organoiron intermediates and radical species. nih.gov
Table 1: Comparison of Iron(II)-Catalyzed Organic Transformations Involving Haloalkanes
| Transformation | Role of Haloalkane | Key Iron(II) Function | Potential Bromo(chloro)methane Application |
|---|---|---|---|
| Atom Transfer Radical Polymerization (ATRP) | Initiator/Chain Transfer Agent | Halogen Atom Abstraction (Activator) | Initiating polymerization, controlling molecular weight |
| Cross-Coupling Reactions | Electrophile | Formation of Organoiron Intermediates | Introduction of chloromethyl or bromomethyl moieties |
Selective Carbonylation and C-H Activation Using Iron(II) Systems
Iron(II) catalysts have shown promise in the challenging fields of selective carbonylation and C-H activation. While specific examples detailing the use of bromo(chloro)methane in these reactions are not extensively documented, the underlying principles of iron catalysis suggest potential applications.
Carbonylation reactions involve the insertion of carbon monoxide (CO) into an organic molecule. Iron-catalyzed carbonylation of alkyl halides has been reported, providing access to valuable carbonyl compounds such as esters and amides. researchgate.netresearchgate.net These reactions can proceed through radical pathways initiated by the iron(II) catalyst's interaction with the alkyl halide. Given its structure, bromo(chloro)methane could, in principle, undergo carbonylation to form acyl halides, which are versatile synthetic intermediates.
C-H activation is a highly sought-after transformation that allows for the direct functionalization of otherwise inert C-H bonds. rochester.eduresearchgate.net Iron-catalyzed C-H activation has been demonstrated for a variety of substrates, often employing directing groups to achieve site selectivity. nih.govnih.gov The reaction of iron(II) complexes with haloalkanes can generate radical species that may participate in subsequent C-H functionalization steps. For instance, a radical generated from bromo(chloro)methane could potentially be trapped by an aromatic or aliphatic C-H bond, leading to new C-C bond formation. Iron-containing halogenase enzymes, which catalyze the halogenation of C-H bonds, provide a biological precedent for the reactivity of iron centers in such transformations. researchgate.net
Table 2: Potential Roles of Bromo(chloro)methane in Iron(II)-Catalyzed C-H Activation and Carbonylation
| Reaction Type | Potential Role of Bromo(chloro)methane | Mechanistic Aspect |
|---|---|---|
| Carbonylation | Substrate for acyl halide synthesis | Radical carbonylation pathway |
| C-H Activation | Source of functionalizing radical | Generation of chloromethyl or bromomethyl radicals |
Utility in the Construction of Redox-Active Materials
The ability of iron to cycle between different oxidation states (e.g., Fe(II) and Fe(III)) is central to its utility in constructing redox-active materials. nih.govmdpi.com These materials are of interest for applications in energy storage, catalysis, and sensing.
One approach to creating redox-active polymers is through iron-catalyzed ATRP, as mentioned earlier. By using a functional initiator or monomer, redox-active iron complexes can be incorporated into the polymer structure. For example, a polymer backbone could be functionalized with ligands that can coordinate with iron(II), rendering the entire macromolecule redox-active. researchgate.net The polymerization can be initiated by an alkyl halide, and bromo(chloro)methane could potentially be used in this context. The resulting polymers, containing iron centers that can be reversibly oxidized and reduced, are promising candidates for applications such as redox-flow batteries. researchgate.net
Furthermore, iron(II) complexes with redox-active ligands have been synthesized and studied. nih.gov These complexes can exhibit interesting electronic and magnetic properties. While not a direct application of bromo(chloro)methane as a reactant, the principles of iron coordination chemistry are central to the design of these materials. The synthesis of such materials often involves the reaction of an iron(II) salt with a specifically designed organic ligand.
Table 3: Iron(II) Systems in the Development of Redox-Active Materials
| Material Type | Synthetic Strategy | Role of Iron(II) |
|---|---|---|
| Redox-Active Polymers | Iron-Catalyzed ATRP | Redox-active center in the polymer chain |
| Molecular Redox-Active Complexes | Coordination with Redox-Active Ligands | Tunable electronic and magnetic properties |
Future Research Directions and Emerging Frontiers
Development of Novel Iron(II) Catalysts for Selective Halomethane Reactions
The development of advanced iron(II) catalysts is a primary frontier in harnessing the reactivity of halomethanes like bromo(chloro)methane. Iron is an attractive choice due to its low cost, low toxicity, and natural abundance, making it a sustainable alternative to precious metal catalysts. mdpi.com Research efforts are increasingly focused on designing heterogeneous iron-based catalysts, which offer high stability, durability, and ease of separation from reaction mixtures. nih.gov
Future work will likely involve the synthesis of novel nanomagnetic catalysts and immobilized iron complexes. nih.gov For instance, iron(II) complexes bearing N-heterocyclic carbene (NHC) ligands have shown success in various catalytic applications and could be adapted for selective halomethane dehalogenation. mdpi.com The goal is to create catalysts that can selectively cleave either the C-Br or C-Cl bond in bromo(chloro)methane, a significant challenge due to the differential reactivity of the two halogens. The design of the catalyst's coordination sphere and support material, such as silica (B1680970) or γ-Fe₂O₃, will be crucial in tuning this selectivity. nih.gov Research into iron(II) complexes with N-pentadentate ligands, which have been successful in oxidation reactions, may also provide pathways for activating halomethanes. mdpi.com
Table 1: Promising Iron(II) Catalyst Architectures for Halomethane Reactions
| Catalyst Type | Key Features | Potential Advantages for Halomethane Reactions |
|---|---|---|
| Immobilized NHC-Fe(II) Complexes | Strong σ-donating ligands, tunable steric and electronic properties. mdpi.com | Enhanced stability and control over reaction selectivity. |
| Fe(II) on Magnetic Nanoparticles | Easy separation using an external magnetic field, high surface area. nih.gov | Simplifies product purification and allows for catalyst recycling. |
| Metal-Organic Frameworks (MOFs) | Crystalline, porous structures with well-defined active sites. nih.gov | High selectivity due to uniform, tailored catalytic environments. |
In Situ Spectroscopic Studies for Real-Time Mechanistic Insights
A significant challenge in optimizing the reaction between iron(II) and bromo(chloro)methane is the lack of fundamental insight into the transient intermediates and reaction pathways. researchgate.net In situ spectroscopic techniques are powerful tools for observing these dynamic changes under actual reaction conditions. elsevier.comresearchgate.net
Future research will heavily rely on a combination of spectroscopic methods to probe the speciation of iron and the evolution of intermediates. Techniques such as ⁵⁷Fe Mössbauer spectroscopy, X-ray absorption spectroscopy (XAS), and electron paramagnetic resonance (EPR) spectroscopy are invaluable for characterizing the electronic structure and coordination environment of the iron center throughout the catalytic cycle. nih.govresearchgate.net For example, these methods can distinguish between Fe(II), Fe(III), and potentially higher oxidation states like Fe(IV)=O that may form as intermediates. nih.gov
Furthermore, in situ infrared (IR) and Raman spectroscopy can monitor the vibrational modes of the reactants and products in real-time. researchgate.netnih.gov This allows for the direct observation of the cleavage of the carbon-halogen bonds and the formation of new species. nih.gov By correlating these spectroscopic observations with kinetic data, researchers can build a detailed, evidence-based understanding of the reaction mechanism, which is essential for the rational design of more effective catalysts. researchgate.net
Harnessing Biocatalytic Potential of Iron-Dependent Dehalogenases
Nature offers sophisticated solutions for dehalogenation in the form of enzymes. Iron-dependent dehalogenases, a class of oxidoreductases, have demonstrated the ability to catalyze the cleavage of carbon-halogen bonds with high stereo- and regioselectivity. nih.gov These enzymes, particularly non-heme Fe(II)/α-ketoglutarate-dependent halogenases, are capable of activating unactivated C-H bonds, a chemistry that can be repurposed for dehalogenation. nih.govresearchgate.net
A key future direction is the exploration and engineering of these enzymes for the specific degradation of mixed halomethanes like bromo(chloro)methane. nih.gov While many known dehalogenases act on haloalkanes and haloacids, their substrate scope can be expanded through rational design and directed evolution. nih.govmdpi.com The catalytic mechanism often involves a nucleophilic attack by an active-site carboxylate on the carbon atom bound to the halogen, forming an ester intermediate that is subsequently hydrolyzed. mdpi.com Understanding the structural basis for substrate specificity in these enzymes will inform protein engineering efforts to create variants with high activity towards specific, industrially relevant halomethanes. nih.govbiorxiv.org The biocatalytic potential of these enzymes offers a green and highly selective alternative to traditional chemical methods. nih.gov
Table 2: Types of Dehalogenases and Their Relevance
| Dehalogenase Type | Cofactor/Dependency | Mechanism Highlight | Potential Application for Bromo(chloro)methane |
|---|---|---|---|
| Haloalkane Dehalogenase | None (Hydrolytic) | Uses a catalytic triad (B1167595) (e.g., Asp-His-Asp/Glu) for nucleophilic attack. mdpi.com | Direct conversion of the halomethane to an alcohol. |
| Fe/α-KG-Dependent Halogenase | Iron(II), α-Ketoglutarate | Oxidatively installs a halogen, but the reverse reaction or a modified version could be harnessed for dehalogenation. nih.govresearchgate.net | Novel biocatalytic pathways for selective C-X bond cleavage. |
Computational Design and Prediction of Novel Iron(II)-Halomethane Reactivity
Computational chemistry provides a powerful lens for investigating reaction mechanisms and designing new catalysts from first principles. d-nb.info Density Functional Theory (DFT) calculations are particularly suited for studying the interaction between iron(II) centers and halomethanes. These methods can elucidate the electronic structure of reactants, transition states, and intermediates, providing a molecular-level picture of the reaction pathway. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for bromo(chloro)methane-iron(2+) complexes, and how can their purity be validated?
- Methodological Answer : Bromo(chloro)methane (CH₂BrCl) can be synthesized via halogen exchange reactions, such as substituting chlorine in dichloromethane (CH₂Cl₂) with bromine using HBr under controlled conditions . Iron(2+) coordination complexes may form through reactions with ferrous salts (e.g., FeCl₂) in non-aqueous solvents. Purity validation requires a combination of ¹H/¹³C NMR to confirm structural integrity, elemental analysis to verify stoichiometry, and X-ray crystallography for unambiguous geometric confirmation .
Q. How can researchers distinguish between ionic and covalent bonding in bromo(chloro)methane-iron(2+) systems?
- Methodological Answer : Ionic interactions (e.g., Fe²⁺ with counterions) can be identified via conductivity measurements in solution, while covalent bonding (e.g., Fe–Cl/Br coordination) is characterized using Mössbauer spectroscopy (to probe iron oxidation states) and infrared (IR) spectroscopy (to detect metal-ligand vibrational modes) . Comparative studies with analogous complexes (e.g., Fe²⁺-CH₂Cl₂) provide further validation .
Advanced Research Questions
Q. What computational approaches are optimal for modeling redox interactions between bromo(chloro)methane and iron(2+) in catalytic cycles?
- Methodological Answer : Density Functional Theory (DFT) with solvation models (e.g., COSMO-RS) can simulate electron transfer mechanisms and predict redox potentials. Transition state analysis using Nudged Elastic Band (NEB) methods helps identify intermediates in Fe²⁺-mediated halogen exchange reactions . Experimental validation via cyclic voltammetry quantifies redox activity and aligns with computational predictions .
Q. How can researchers resolve contradictions in thermodynamic data (e.g., ΔfH°) for bromo(chloro)methane derivatives across studies?
- Methodological Answer : Systematic calibration using NIST Standard Reference Data (e.g., enthalpy of formation for CH₂BrCl) ensures accuracy . Cross-validation via gas-phase mass spectrometry and combustion calorimetry reduces discrepancies. Meta-analyses of published datasets should account for solvent effects and measurement protocols .
Q. What experimental designs mitigate interference from competing ligands (e.g., H₂O, O₂) in iron(2+)-bromo(chloro)methane systems?
- Methodological Answer : Conduct reactions under inert atmospheres (Ar/glovebox) to prevent oxidation of Fe²⁺ to Fe³⁺. Use anhydrous solvents (e.g., THF, DMF) and ligands with higher binding affinity (e.g., bipyridine) to stabilize the iron center. UV-Vis spectroscopy monitors ligand displacement in real time .
Q. How do steric and electronic effects of bromo(chloro)methane influence iron(2+) coordination geometry?
- Methodological Answer : Single-crystal XRD resolves geometric parameters (e.g., bond angles, ligand arrangement). Comparative DFT studies on CH₂BrCl vs. CH₂Cl₂ reveal electronic effects (e.g., bromine’s polarizability stabilizes Fe–Br bonds). EPR spectroscopy probes ligand-field splitting and spin states .
Data Analysis and Contradiction Resolution
Q. What statistical methods are appropriate for analyzing kinetic data in iron(2+)-mediated halogenation reactions?
- Methodological Answer : Non-linear regression fits time-resolved kinetic data to rate laws (e.g., pseudo-first-order for excess ligand conditions). Arrhenius plots extract activation energies, while error propagation analysis quantifies uncertainty in rate constants . Conflicting datasets require Grubbs’ test to identify outliers and Bayesian statistics to assess model likelihood .
Q. How can researchers reconcile discrepancies in reported catalytic efficiencies of iron(2+)-bromo(chloro)methane systems?
- Methodological Answer : Standardize testing conditions (e.g., pH, temperature, Fe²⁺ concentration) and use turnover frequency (TOF) metrics normalized to active sites. In situ XAS (X-ray Absorption Spectroscopy) identifies catalytically active species, distinguishing surface-bound vs. homogeneous mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
